2-(4-Chloro-2-fluorophenyl)pyrrole
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Overview
Description
2-(4-Chloro-2-fluorophenyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.
Another method involves the use of platinum and carbon catalysts in a high-pressure autoclave. The reaction typically involves the addition of acetonitrile and glacial acetic acid, followed by hydrogenation at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives .
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
- 2-(4-Bromophenyl)pyrrole
Uniqueness
2-(4-Chloro-2-fluorophenyl)pyrrole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
The compound 2-(4-Chloro-2-fluorophenyl)pyrrole is a member of the pyrrole class of heterocyclic compounds, characterized by its unique molecular structure that includes both chlorine and fluorine substituents. The biological activity of this compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClFN. Its structure consists of a pyrrole ring attached to a 4-chloro-2-fluorophenyl group, which influences its chemical behavior and biological interactions. The presence of halogen atoms (chlorine and fluorine) is significant as they can enhance the lipophilicity and bioactivity of the compound.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, halogen substitutions at specific positions on the pyrrole ring have been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Comparative Analysis of Pyrrole Derivatives
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluoro-1H-pyrrole | Fluorine substitution on the pyrrole | Known for anti-inflammatory properties |
4-Chlorophenylpyrrole | Chlorine substitution on the phenyl | Exhibits significant antibacterial activity |
3-(4-Chlorophenyl)-1H-pyrrole | Chlorine on different phenyl position | Potential use in organic electronics |
1-(4-Chlorophenyl)-3-methylpyrrole | Methyl group addition | Increased lipophilicity enhances bioavailability |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . A study focused on trisubstituted pyrroles indicated that certain derivatives could inhibit the invasion of hepatocytes by Plasmodium sporozoites, suggesting a mechanism that might be leveraged for cancer therapies . The inhibition rate was reported to exceed 90% at a concentration of 2 μM, highlighting the compound's potency.
Moreover, research into related pyrrole compounds has shown their ability to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical targets in cancer treatment . These interactions suggest that modifications to the pyrrole structure can lead to enhanced stability and efficacy as potential anticancer agents.
The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:
- Inhibition of Protein Interactions : Compounds similar to this compound have been shown to disrupt key protein interactions necessary for pathogen invasion or cancer cell proliferation.
- Membrane Interaction : Studies suggest that these compounds may intercalate into lipid bilayers, altering membrane dynamics and influencing cellular uptake mechanisms .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that various pyrrole derivatives exhibited varying degrees of antibacterial activity, with halogenated compounds showing enhanced effects against resistant strains .
- Cancer Cell Line Studies : In vitro studies have indicated that certain pyrrole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
- Molecular Docking Studies : In silico analyses have provided insights into how structural modifications influence binding affinities with target proteins, suggesting a pathway for rational drug design involving pyrrole derivatives .
Properties
Molecular Formula |
C10H7ClFN |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6,13H |
InChI Key |
POIKWXUGACAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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